![molecular formula C19H12ClF2N5OS B2761246 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 872860-41-8](/img/structure/B2761246.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF2N5OS and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the anti-inflammatory potential of this compound. In a study, several derivatives were synthesized, and their anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. Notably, some compounds exhibited good anti-inflammatory effects, comparable to the reference drug indomethacin, with minimal ulcerogenic effects .
- As part of the same study, researchers calculated ulcer indices for the most active compounds. The compound “5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated significant anti-inflammatory activity with minimal ulcerogenic effects .
- Another avenue of research involves the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds were found to inhibit SRC kinase, a key player in cancer progression. Interestingly, they outperformed the well-known SRC inhibitor pp2 in Burkitt lymphoma cells. Additionally, these molecules induced G2/M cell cycle arrest through a novel mechanism involving SRC inhibition .
- The compound’s antifungal activity has been investigated. Specifically, derivative “g22” demonstrated significant activity against the plant pathogenic fungus Fusarium oxysporum. Its effectiveness was comparable to commercial fungicides such as cyprodinil and fludioxonil. In vivo studies showed substantial protection against the fungus, making it a promising candidate for agricultural applications .
- Theoretical calculations of lipophilicity (C log P) have been performed for these compounds. Interestingly, there is a correlation between lipophilicity and biological response. Compounds with optimal lipophilicity tend to exhibit better activity, emphasizing the importance of this property in drug design .
- The structures of the synthesized compounds were confirmed using techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. These methods provide insights into the molecular architecture and functional groups present in the compound .
Anti-Inflammatory Activity
Ulcerogenicity Studies
Antitumor Potential
Antifungal Properties
Lipophilicity and Biological Response
Structural Elucidation
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5OS/c20-11-2-1-3-13(6-11)27-18-14(8-25-27)19(24-10-23-18)29-9-17(28)26-16-5-4-12(21)7-15(16)22/h1-8,10H,9H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNWTPIOTKMHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.